N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide
Description
N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a piperidine ring
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O3/c14-13(15,16)10(19)7-18-5-3-8(4-6-18)11(20)12(21)17-9-1-2-9/h8-11,19-20H,1-7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDNAAXFMSAFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2CCN(CC2)CC(C(F)(F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of cyclopropylamine with 2-chloroacetyl chloride to form N-cyclopropyl-2-chloroacetamide. This intermediate is then reacted with 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxypropyl)piperidin-4-yl]acetamide: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxyethyl)piperidin-4-yl]acetamide: This compound has a similar structure but with an ethyl group instead of a propyl group, which can affect its reactivity and interactions with molecular targets.
The unique structural features of this compound, such as the presence of the trifluoromethyl group and the cyclopropyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
